molecular formula C14H16N2O2S B12133630 Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12133630
M. Wt: 276.36 g/mol
InChI Key: DYHDIGUPFAETRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a 4-methylphenylamino substituent at position 2 and an ethyl ester group at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation. This compound is synthesized via coupling reactions involving nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation steps . Its structural framework serves as a precursor for further derivatization, particularly in drug discovery pipelines targeting bioactive carboxamides .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl 4-methyl-2-(4-methylanilino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)15-14(19-12)16-11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16)

InChI Key

DYHDIGUPFAETRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

    Substitution Reaction: The thiazole intermediate is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine (p-toluidine) to introduce the aniline moiety.

    Esterification: The final step involves esterification with ethanol to form the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the nitro group (if present), converting them into more reduced forms such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate has been evaluated for various biological activities:

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound show promising activity against various bacterial strains such as Bacillus subtilis and fungal strains like Aspergillus niger . The mechanism often involves inhibition of key enzymes or disruption of cellular processes in microorganisms.

Anticancer Potential

Thiazole derivatives are increasingly recognized for their anticancer properties. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines . The compound's structure allows it to interact with specific molecular targets involved in cancer progression.

Case Studies

Several studies highlight the effectiveness of thiazole derivatives in medicinal chemistry:

  • Antimicrobial Study : A study published in Chemistry & Biology Interface explored the synthesis and antimicrobial evaluation of thiazole derivatives. Compounds with similar structures to this compound showed significant antibacterial activity against Bacillus subtilis and Aspergillus niger .
  • Anticancer Research : In a study focusing on N-Aryl thiazoles, compounds were synthesized and evaluated for their anticancer effects. The results indicated that certain derivatives exhibited potent anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against bacteria and fungiInhibition of growth in Bacillus subtilis and Aspergillus niger
AnticancerInduces apoptosis in cancer cell linesSignificant tumor growth inhibition observed
Synthesis TechniquesMulti-step reactions including N-Arylation and CarboxylationEnhanced biological activity through structural modifications

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate exerts its effects is primarily through interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA/RNA: Intercalation into DNA or RNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-Methylphenylamino C15H17N2O2S ~289 Intermediate for amide coupling; potential kinase modulator
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino C14H13N3O5S ~335 Electron-withdrawing nitro group enhances electrophilicity; impacts reactivity in synthesis
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl C14H12F3NO2S 315.31 High lipophilicity (CF3 group); used in laboratory settings
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (4-Chlorophenoxy)acetylamino C15H15ClN2O4S ~370 Chlorine enhances electronegativity; acetyl spacer may improve solubility
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate Carbamimidamido (guanidino) C9H13N4O2S ~257 Highly polar and basic; improves solubility in acidic environments
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate 1H-Pyrrol-1-yl C11H12N2O2S 236.29 Aromatic pyrrole enables π-π stacking interactions; potential for enhanced binding

Biological Activity

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H13N2O2SC_{13}H_{13}N_{2}O_{2}S, with a molecular weight of 247.31 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities. The compound can be represented as follows:

SMILES CCOC O C1 C C N C S1 C1 CC CC C1\text{SMILES CCOC O C1 C C N C S1 C1 CC CC C1}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. This compound exhibits significant activity against various bacterial strains and fungi.

  • Case Study : A study demonstrated that derivatives of thiazoles showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating potential as an antibacterial agent .

Anticancer Properties

Research has indicated that thiazole compounds possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies showed that this compound induced apoptosis in human cancer cell lines such as A431 (human epidermoid carcinoma). The IC50 values were reported to be less than that of standard chemotherapeutics like doxorubicin, showcasing its potential as an effective anticancer agent .
Compound Cell Line IC50 (µM) Mechanism
This compoundA431< 10Apoptosis induction
DoxorubicinA431~20DNA intercalation

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Thiazoles are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

  • Research Findings : In a controlled study, this compound demonstrated a reduction in TNF-alpha levels in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its structural features. The thiazole ring allows for interactions with various biological targets:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate receptors associated with cell growth and apoptosis.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate, and how are yields optimized?

The synthesis typically involves a Hantzsch thiazole synthesis or cyclocondensation of β-ketoesters with thiourea derivatives. Key steps include:

  • Reaction conditions : Refluxing in ethanol or methanol with catalysts like HCl or acetic acid to promote cyclization .
  • Precursor selection : Substituted phenylthioureas or brominated intermediates are used to introduce the 4-methylphenylamino group .
  • Yield optimization : Solvent polarity, temperature control (60–80°C), and stoichiometric ratios of reactants (e.g., 1:1.2 for thiourea:β-ketoester) improve yields to ~70–85% .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the thiazole ring protons (~6.5–7.5 ppm for aromatic signals) and ester carbonyl carbons (~165–170 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3300 cm1^{-1} (N-H stretching of the anilino group) confirm functional groups .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and dihedral angles (e.g., thiazole ring planarity) with R-factors < 0.05 .

Advanced: How do structural modifications (e.g., substituent variation) affect biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., nitro in ): Enhance antimicrobial activity by increasing electrophilicity and target binding .
    • Hydrophobic groups (e.g., 4-methylphenyl): Improve membrane permeability, as seen in analogs with 4-fluorophenyl substitutions ().
  • Case study : Replacing the ethyl ester with a methyl group reduces metabolic stability but increases solubility ( vs. 11) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives?

  • Methodological standardization :
    • Use consistent assay protocols (e.g., MIC for antimicrobial studies, IC50_{50} for cytotoxicity) to reduce variability .
    • Control for stereochemistry: Racemic mixtures vs. enantiopure forms (e.g., ) can lead to divergent results .
  • Computational validation : Molecular docking (e.g., using AutoDock Vina) identifies binding affinities to targets like bacterial enoyl-ACP reductase, reconciling discrepancies between in vitro and in silico data .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR)?

  • QSAR modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict bioactivity trends ( ).
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with fungal CYP51) to assess binding stability over 50–100 ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize nucleophilic/electrophilic sites (e.g., thiazole C5 position) .

Advanced: How does the compound interact with biological targets at the molecular level?

  • Enzyme inhibition : The thiazole core binds to ATP pockets in kinases (e.g., EGFR) via π-π stacking with phenylalanine residues, while the ester group forms hydrogen bonds with catalytic lysines .
  • DNA intercalation : The planar 4-methylphenyl group intercalates into DNA base pairs, as shown in ethidium bromide displacement assays () .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Minimize side products (e.g., dimerized thiazoles) via slow addition of thiourea precursors and inert atmospheres (N2_2) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity ( ) .

Advanced: How can researchers validate the mechanism of action in complex biological systems?

  • Knockout studies : Use CRISPR-Cas9 to delete putative targets (e.g., fungal ergosterol biosynthesis genes) and assess resistance development .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and purified enzymes (e.g., bacterial dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.